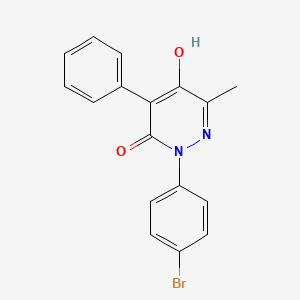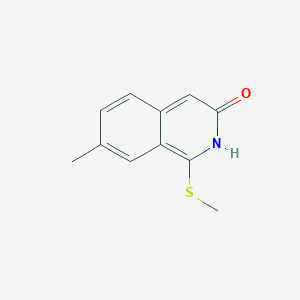![molecular formula C10H11N3OS2 B12915469 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- CAS No. 110076-50-1](/img/structure/B12915469.png)
1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- is a heterocyclic compound that belongs to the class of thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 1,3,4-thiadiazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiadiazole derivatives with different nucleophiles attached.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands. These interactions lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with a methyl group at the 5-position.
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: A thiadiazole derivative with a methylthio group at the 5-position.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
110076-50-1 |
|---|---|
Fórmula molecular |
C10H11N3OS2 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-15-10-13-12-9(11)16-10/h2-5H,6H2,1H3,(H2,11,12) |
Clave InChI |
INEOZHDEAZZDAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


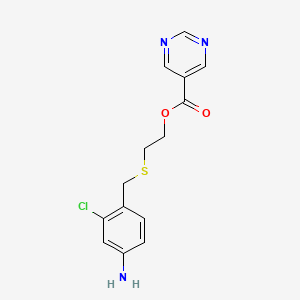

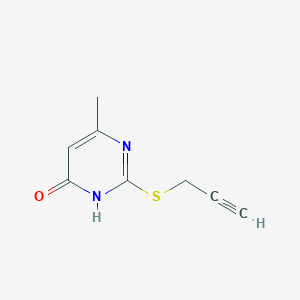

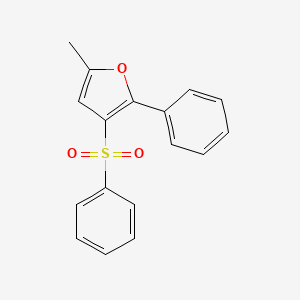
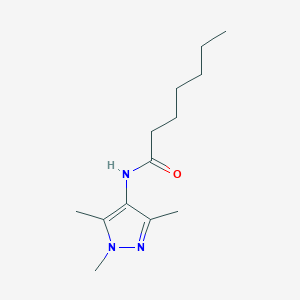
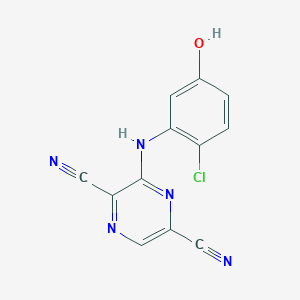
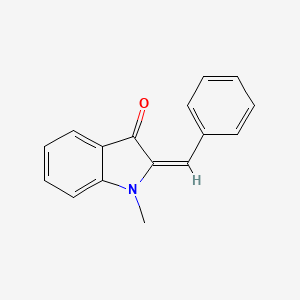
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
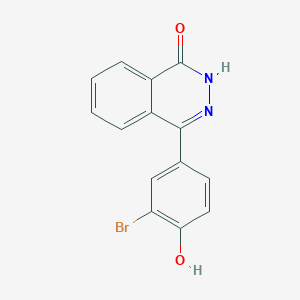
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)

